molecular formula C12H9NO3 B13659992 (4-Cyano-7-benzofuryl)methyl Acetate

(4-Cyano-7-benzofuryl)methyl Acetate

Katalognummer: B13659992
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: PJGDBVMSOJYWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyano-7-benzofuryl)methyl Acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Analyse Chemischer Reaktionen

Types of Reactions: (4-Cyano-7-benzofuryl)methyl Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) and various halides are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine-substituted compounds.

Wissenschaftliche Forschungsanwendungen

(4-Cyano-7-benzofuryl)methyl Acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Cyano-7-benzofuryl)methyl Acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors involved in various cellular processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: A core structure in many biologically active compounds.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Indole: Another heterocyclic compound with significant biological activity.

Uniqueness: (4-Cyano-7-benzofuryl)methyl Acetate stands out due to its unique combination of a cyano group and a benzofuran ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C12H9NO3

Molekulargewicht

215.20 g/mol

IUPAC-Name

(4-cyano-1-benzofuran-7-yl)methyl acetate

InChI

InChI=1S/C12H9NO3/c1-8(14)16-7-10-3-2-9(6-13)11-4-5-15-12(10)11/h2-5H,7H2,1H3

InChI-Schlüssel

PJGDBVMSOJYWNF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1=C2C(=C(C=C1)C#N)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.